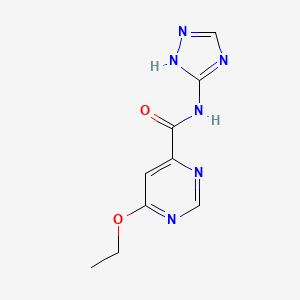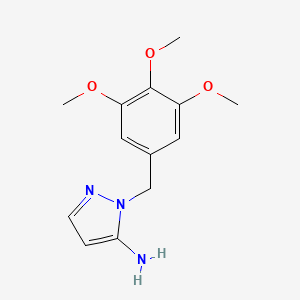
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has shown promising results in various scientific research applications. It is a potent antioxidant and anti-inflammatory agent that has been extensively studied for its potential therapeutic benefits in various diseases.
作用機序
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide exerts its therapeutic effects through various mechanisms of action. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory gene expression. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. This compound also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It can increase the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx). It can also decrease the expression of pro-inflammatory genes, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and cyclooxygenase-2 (COX-2). This compound can also improve vascular function, reduce oxidative stress, and inhibit cancer cell growth and proliferation.
実験室実験の利点と制限
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has several advantages for lab experiments. It is a well-established compound with a well-established synthesis method. It has been extensively studied for its potential therapeutic benefits in various diseases, and its mechanisms of action are well-understood. It is also relatively stable and can be stored for long periods of time. However, this compound also has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories. It can also have low solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. Another direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to better understand its mechanisms of action and to optimize its synthesis and formulation for clinical use.
合成法
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide is synthesized by the reaction of 2-cyanoethyl disulfide with 2-aminothiolane in the presence of acetic anhydride. The reaction produces a mixture of this compound and its isomer, CDDO-Me. The mixture is then purified by column chromatography to obtain pure this compound. The synthesis method is well-established and has been reported in various research articles.
科学的研究の応用
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. It has been shown to have potent antioxidant and anti-inflammatory properties that can protect cells from oxidative stress and inflammation. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, this compound has been shown to improve vascular function and reduce inflammation. In inflammatory diseases, this compound has been shown to reduce inflammation and improve immune function.
特性
IUPAC Name |
N-(1-cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-7(4-10)11-9(12)5-15-8-2-3-16(13,14)6-8/h7-8H,2-3,5-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWTVPLETCMFAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)



![N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)


![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)


![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)

![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)